HPMP-5-azaC

Catalog No.
S651316
CAS No.
M.F
C7H13N4O6P
M. Wt
280.18 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HPMP-5-azaC

Product Name

HPMP-5-azaC

IUPAC Name

[(2S)-1-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid

Molecular Formula

C7H13N4O6P

Molecular Weight

280.18 g/mol

InChI

InChI=1S/C7H13N4O6P/c8-6-9-3-11(7(13)10-6)1-5(2-12)17-4-18(14,15)16/h3,5,12H,1-2,4H2,(H2,8,10,13)(H2,14,15,16)/t5-/m0/s1

InChI Key

JEYKGEGRFZIHCQ-YFKPBYRVSA-N

Synonyms

HPMP-5-azaC, N-(5-((2-(2-(hexadecyloxy)ethoxy)-2-oxido-1,4,2-dioxaphosphinan-5-yl)methyl)-4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)docosanamide

Canonical SMILES

C1=NC(=NC(=O)N1CC(CO)OCP(=O)(O)O)N

Isomeric SMILES

C1=NC(=NC(=O)N1C[C@@H](CO)OCP(=O)(O)O)N

HPMP-5-azaC, or 3-hydroxy-2-(phosphonomethoxy)propyl-5-azacytosine, is a nucleoside analog derived from 5-azacytosine. It features a phosphonate group that enhances its stability and bioavailability compared to other nucleoside derivatives. This compound is notable for its potential therapeutic applications in antiviral and anticancer treatments due to its ability to inhibit DNA methyltransferases and induce hypomethylation of DNA, which can reactivate silenced genes.

  • Condensation Reaction: The sodium salt of 5-azacytosine reacts with a fluorinated precursor, typically under heat, to form the desired phosphonate derivative. This reaction has shown regioselectivity, leading to the formation of specific isomers based on reaction conditions .
  • Hydrolysis: The transformation of ester prodrugs into active forms often involves hydrolysis. For instance, the diisopropyl ester of HPMP-5-azaC can be hydrolyzed using bromotrimethylsilane followed by aqueous treatment to yield the free phosphonic acid .
  • Microwave-Assisted Hydrolysis: This method has been explored for converting phosphonate esters into their corresponding nucleoside analogs, providing a clean and efficient route for synthesis .

HPMP-5-azaC exhibits significant biological activity primarily through its role as a DNA methyltransferase inhibitor. It induces demethylation of DNA, leading to gene reactivation and apoptosis in cancer cells. Specifically, it has been shown to:

  • Inhibit the proliferation of various cancer cell lines.
  • Induce apoptosis via pathways involving p53 and Gadd45 proteins .
  • Show immunomodulatory effects by altering T-cell function and cytokine production, which can enhance anti-tumor immunity .

The synthesis methods for HPMP-5-azaC include:

  • Direct Condensation: As mentioned earlier, this involves heating 5-azacytosine sodium salt with phosphonate precursors at elevated temperatures to yield the desired product with specific regioselectivity .
  • Prodrug Approaches: The use of prodrugs such as bis(POM)-HPMP-5-azaC allows for improved stability and bioavailability. These are subsequently converted into active forms through hydrolysis under mild conditions .
  • Microwave-Assisted Techniques: This modern approach enhances reaction rates and yields while minimizing side reactions, making it an attractive method for synthesizing nucleoside analogs .

HPMP-5-azaC has several promising applications in medicine:

  • Cancer Therapy: Its ability to induce hypomethylation makes it a candidate for treating various malignancies, particularly those characterized by hypermethylation of tumor suppressor genes.
  • Antiviral Treatment: The compound shows activity against DNA viruses and has potential applications in treating viral infections through its mechanism of action as a nucleoside analog .
  • Immunotherapy: By modulating immune responses, HPMP-5-azaC may enhance the efficacy of other cancer treatments and improve patient outcomes in immunocompromised states .

Several compounds share structural or functional similarities with HPMP-5-azaC:

Compound NameStructure TypeUnique Features
5-AzacytidineNucleoside AnalogApproved for myelodysplastic syndromes; inhibits DNA methyltransferase .
DecitabineNucleoside AnalogAnother hypomethylating agent used in hematological cancers; similar action mechanism .
AzacitidineNucleoside AnalogUsed in treating acute myeloid leukemia; promotes differentiation through demethylation .
5-Fluoro-2'-deoxycytidineNucleoside AnalogIncorporates into DNA; used as an antimetabolite in cancer therapy.

Uniqueness of HPMP-5-AzaC

HPMP-5-azaC stands out due to its phosphonate moiety which significantly enhances its stability compared to other nucleoside analogs like 5-Azacytidine and Decitabine. This structural modification not only improves bioavailability but also allows for targeted delivery mechanisms that can be exploited in therapeutic contexts.

XLogP3

-3.5

Dates

Last modified: 07-20-2023

Explore Compound Types